1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazolo[3,4-d]pyrimidinone core, which is known for its potential biological activities
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3/c18-12-1-3-13(4-2-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-5-7-26-8-6-21/h1-4,9,11H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZOGPRAORXWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher efficiency, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The morpholino-oxoethyl side chain can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Kinase Inhibition
Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its potential as a kinase inhibitor. Research indicates that derivatives of this compound can effectively inhibit key kinases implicated in cancer progression:
- Polo-like Kinase 1 (Plk1) : A significant target for cancer therapy, Plk1 inhibitors derived from pyrazolo[3,4-d]pyrimidines have shown promising results in preclinical studies. These inhibitors disrupt mitotic progression in cancer cells, leading to reduced tumor growth .
| Compound | Target Kinase | IC50 Value (nM) |
|---|---|---|
| Derivative A | Plk1 | 25 |
| Derivative B | Plk1 | 30 |
Anticancer Activity
The potential anticancer properties of 1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been explored in various studies. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented:
- Mechanism of Action : The compound may induce cell cycle arrest and apoptosis through modulation of signaling pathways associated with tumor growth .
Enzyme Inhibition
In addition to its kinase inhibitory activity, this compound may also exhibit inhibitory effects on phosphodiesterases (PDEs), which play a role in cellular signaling:
- PDE9A Inhibition : Preliminary studies suggest that related compounds can inhibit PDE9A, leading to increased levels of cyclic nucleotides and influencing physiological processes . This mechanism is particularly relevant for conditions like heart disease and neurodegenerative disorders.
Case Studies
Several case studies highlight the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Inhibition of Plk1 : A study demonstrated that derivatives effectively inhibited Plk1 with IC50 values in the low nanomolar range, supporting their development as potential cancer therapeutics.
- PDE Inhibition : Another research effort focused on synthesizing derivatives with improved potency against PDEs, resulting in compounds with enhanced selectivity and reduced cytotoxicity.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the morpholino-oxoethyl side chain contribute to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one include other pyrazolo[3,4-d]pyrimidinone derivatives with different substituents. These compounds may share similar core structures but differ in their side chains or functional groups, leading to variations in their chemical properties and biological activities.
Biological Activity
The compound 1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a 4-fluorophenyl group, a morpholino moiety, and a pyrazolo-pyrimidine core, which are essential for its biological activity.
Antifungal Activity
Recent studies have highlighted the compound's potential as an antifungal agent. It targets the Yck2 protein in Candida albicans, a key player in fungal infections. The binding affinity of the compound to Yck2 was evaluated through virtual screening, revealing a strong binding energy of approximately . This suggests that the compound could disrupt critical cellular processes in fungi, offering a novel approach to combat drug-resistant strains.
Analgesic Effects
In vivo studies have demonstrated that derivatives of this compound exhibit significant analgesic properties. A series of 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives were tested for their analgesic efficacy, showing promising results in pain relief models . The morpholine ring and the pyrazolo-pyrimidine structure are believed to contribute to these effects.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific kinases involved in cellular signaling pathways, particularly those related to stress responses and cell wall integrity in fungi .
- Receptor Interaction : It interacts with various receptors that modulate pain perception and inflammatory responses, contributing to its analgesic effects .
- Molecular Binding : The structural features enable strong interactions with target proteins, enhancing its efficacy as an antifungal and analgesic agent.
Study 1: Antifungal Efficacy
A study conducted by Caplan et al. (2020) focused on the antifungal properties of related compounds targeting Yck2. The results indicated that compounds with similar structures exhibited effective inhibition of fungal growth and reduced virulence factors in C. albicans .
Study 2: Analgesic Activity
Research published in 2011 evaluated the analgesic potential of several derivatives of the pyrazolo-pyrimidine class. The findings revealed that certain modifications to the morpholino group significantly enhanced pain relief in animal models compared to standard analgesics .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Binding Affinity | Reference |
|---|---|---|---|
| Antifungal | Inhibition of Yck2 | -11.2 kcal/mol | Caplan et al., 2020 |
| Analgesic | Receptor modulation | N/A | Aydin et al., 2011 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to optimize yield and purity?
- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) and purification steps. For example, using aqueous HCl to precipitate intermediates (as in , Step 5, yielding 52.7%) and catalytic p-toluenesulfonic acid for cyclization (similar to ). Monitor reaction progress via TLC/HPLC and employ column chromatography for purification. Adjust fluorophenyl group incorporation via nucleophilic substitution or Suzuki coupling, referencing fluorinated pyrazolo-pyrimidine synthesis in and .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use - and -NMR to confirm substituent positions and morpholino-2-oxoethyl linkage. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. IR spectroscopy identifies carbonyl (C=O) and morpholine ring vibrations. Compare spectral data with structurally analogous compounds, such as fluorobenzamide derivatives () or chromeno-pyrimidines () .
Q. How can researchers confirm the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies using buffer solutions (e.g., pH 1.2–7.4, as in ) and thermal gravimetric analysis (TGA). Monitor degradation via HPLC and identify byproducts using LC-MS. Reference protocols from fluorinated pyrazolo-pyrimidine stability assessments () .
Advanced Research Questions
Q. How can computational models predict the drug-likeness and oral bioavailability of this compound?
- Methodological Answer : Apply tools like SwissADME or QikProp to calculate physicochemical properties (LogP, PSA, H-bond donors/acceptors). Molecular docking studies (AutoDock Vina) assess binding affinity to target proteins (e.g., kinases). Use pharmacokinetic models (GastroPlus) to simulate absorption, referencing computational workflows for chromeno-pyrimidines () .
Q. What strategies reconcile discrepancies in reported synthetic yields for structurally similar pyrazolo-pyrimidine derivatives?
- Methodological Answer : Conduct comparative studies using alternative methods (e.g., microwave-assisted vs. conventional heating, as in ). Analyze reaction kinetics and intermediates via in-situ FTIR or NMR. Address solvent polarity effects and catalyst loading variations, referencing fluorinated pyrazolone syntheses () .
Q. How can researchers evaluate the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Follow experimental designs from environmental chemistry studies ():
- Partitioning : Measure log (octanol-water) and soil sorption coefficients.
- Degradation : Perform hydrolysis/photolysis assays under simulated environmental conditions.
- Toxicity : Use Daphnia magna or algal bioassays to assess acute/chronic effects. Cross-reference fluorinated compound degradation pathways ( ) .
Q. What mechanistic insights explain the biological activity of this compound against kinase targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
